molecular formula C24H21NO8S B3635400 4-(isopropoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

4-(isopropoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3635400
M. Wt: 483.5 g/mol
InChI Key: SRARLKGGIJWRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and nitrophenyl groups suggests that the compound would have aromatic regions. The isopropoxycarbonyl and sulfonyl benzoate groups could introduce additional complexity to the structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the nitrophenyl group could potentially undergo electrophilic aromatic substitution reactions . The isopropoxycarbonyl group might be susceptible to reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and solubility. The isopropoxycarbonyl and sulfonyl benzoate groups could also influence properties like polarity and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with biological targets in the body. Without more specific information, it’s difficult to predict the compound’s mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

(4-propan-2-yloxycarbonylphenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO8S/c1-16(2)33-23(26)18-13-11-17(12-14-18)15-32-24(27)19-7-3-5-9-21(19)34(30,31)22-10-6-4-8-20(22)25(28)29/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRARLKGGIJWRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(isopropoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 2
Reactant of Route 2
4-(isopropoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 3
Reactant of Route 3
4-(isopropoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 4
Reactant of Route 4
4-(isopropoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 5
Reactant of Route 5
4-(isopropoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Reactant of Route 6
Reactant of Route 6
4-(isopropoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.